2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic synthesis. One common approach is to start with the naphthalene derivative and introduce the acetamide group through a series of reactions involving acylation and amination. The pyrrolidine and pyridine rings are then introduced through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethanamide
- 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propionamide
Uniqueness
What sets 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-18-11-13-24(15-18)20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDACMGHELMVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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